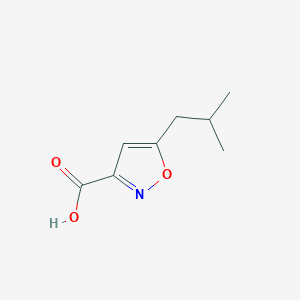

5-Isobutylisoxazole-3-carboxylic acid

Descripción

The Isoxazole (B147169) Scaffold in Medicinal Chemistry and Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of a wide array of therapeutic agents. Its prevalence in medicinal chemistry stems from its unique structural and electronic properties, which allow it to serve as a versatile pharmacophore.

Historical Context and Evolution of Isoxazole-Containing Therapeutics

The journey of isoxazoles in medicine began with their incorporation into sulfa drugs, such as sulfisoxazole, which demonstrated the scaffold's utility in antibacterial agents. This initial success paved the way for the development of a diverse range of isoxazole-based drugs. A notable class of therapeutics that emerged includes the β-lactamase-resistant penicillins like oxacillin, cloxacillin, and dicloxacillin. In these molecules, the bulky isoxazole substituent protects the β-lactam ring from enzymatic degradation by bacterial β-lactamases, a critical mechanism of antibiotic resistance.

The therapeutic applications of isoxazoles have since expanded significantly. For instance, leflunomide, an isoxazole-based immunomodulatory drug, is used in the treatment of rheumatoid arthritis. Another example is valdecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme, although it has been withdrawn from some markets. The anticonvulsant zonisamide (B549257) also features an isoxazole derivative in its structure. This historical progression highlights the adaptability of the isoxazole scaffold to target a wide variety of biological pathways.

Strategic Significance of the Isoxazole Nucleus as a Privileged Pharmacophore

The isoxazole ring is considered a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets. This versatility is attributed to several key features of the isoxazole nucleus. Its aromatic nature and the presence of both hydrogen bond donors and acceptors allow for a variety of interactions with biological macromolecules, including proteins and enzymes.

Furthermore, the isoxazole ring can act as a bioisostere for other functional groups, such as carboxylic acids or amides. This allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The stability of the isoxazole ring to metabolic degradation is another advantageous feature. The ability to introduce substituents at various positions on the ring provides a high degree of synthetic tractability, enabling the creation of large libraries of compounds for screening and optimization. The diverse biological activities associated with isoxazole derivatives include antimicrobial, anti-inflammatory, anticancer, and antiviral properties, underscoring its strategic importance in drug discovery.

Rationale for Investigating 5-Isobutylisoxazole-3-carboxylic Acid

While the broader class of isoxazoles is well-established, specific derivatives such as this compound are of interest for their unique structural features and potential applications.

Structural Specificity and Research Interest within the Isoxazole Class

The structure of this compound is characterized by two key functional groups: a carboxylic acid at the 3-position and an isobutyl group at the 5-position. The carboxylic acid moiety is a common feature in many drug molecules, as it can participate in hydrogen bonding and ionic interactions with biological targets. It is also a key determinant of the compound's physicochemical properties, such as its acidity and solubility.

The isobutyl group at the 5-position provides a non-polar, lipophilic character to that region of the molecule. This can be crucial for interactions with hydrophobic pockets in target proteins. The size and branching of the isobutyl group can influence the compound's binding affinity and selectivity. Research into other 5-substituted-isoxazole-3-carboxylic acids has revealed that modifications at the 5-position can significantly impact biological activity. For example, studies on 5-phenylisoxazole-3-carboxylic acid derivatives have shown their potential as xanthine (B1682287) oxidase inhibitors for the treatment of gout. nih.gov Similarly, other research has explored 5-substituted isoxazoles as potential anti-tubercular agents. nih.gov The investigation of the 5-isobutyl variant is therefore a logical step in exploring the structure-activity relationships within this chemical class.

Overview of Preliminary Academic Research Findings Related to this compound

Direct and extensive academic publications solely focused on the biological activities of this compound are limited. However, its importance as a synthetic intermediate is documented in patent literature. Specifically, this compound has been utilized in the synthesis of methyl 5-isobutylisoxazole-3-carboxylate. google.com This methyl ester serves as a precursor for the preparation of more complex molecules, such as tricyclic heterocyclic compounds that act as sphingosine-1-phosphate receptor 1 (S1P1) agonists. google.com S1P1 agonists are of significant therapeutic interest for their immunomodulatory effects and potential applications in autoimmune diseases. google.com

This documented use underscores the practical value of this compound as a building block in medicinal chemistry. While dedicated studies on its intrinsic biological profile are not widely published, its role as a key intermediate suggests that the specific combination of the isobutyl and carboxylic acid groups on the isoxazole scaffold is advantageous for the synthesis of targeted therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of Selected Isoxazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |

| This compound | C₈H₁₁NO₃ | 169.18 | Carboxylic acid, Isobutyl |

| 5-Methylisoxazole-3-carboxylic acid | C₅H₅NO₃ | 127.10 | Carboxylic acid, Methyl |

| 5-Phenylisoxazole-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Carboxylic acid, Phenyl |

Table 2: Examples of Marketed Drugs Containing an Isoxazole Scaffold

| Drug Name | Therapeutic Class | Key Structural Feature |

| Sulfisoxazole | Antibiotic | Sulfonamide-linked isoxazole |

| Oxacillin | Antibiotic | Acylamino side chain with a substituted isoxazole |

| Leflunomide | Immunomodulator | Isoxazole-4-carboxamide derivative |

| Zonisamide | Anticonvulsant | Benzoisoxazole derivative with a sulfonamide |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMDISUDXFJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360695 | |

| Record name | 5-isobutylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-80-9 | |

| Record name | 5-isobutylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Isobutylisoxazole 3 Carboxylic Acid and Its Analogs

Foundational Synthetic Routes for Isoxazole (B147169) Ring Systems

The construction of the isoxazole core is primarily achieved through several reliable and versatile chemical reactions. These methods form the basis for the synthesis of a wide array of substituted isoxazole derivatives.

One of the most powerful and widely utilized methods for constructing five-membered heterocyclic systems is the 1,3-dipolar cycloaddition. nsc.ru This reaction involves the addition of a 1,3-dipole to a dipolarophile, leading to a five-membered ring in a highly efficient and often regioselective manner. tandfonline.comrsc.org For isoxazole synthesis, this typically involves the reaction of a nitrile oxide with an alkyne or alkene. nih.gov

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a cornerstone of isoxazole synthesis. rsc.org This reaction provides direct access to the isoxazole ring with substituents determined by the starting materials. Nitrile oxides are reactive intermediates that are typically generated in situ from various precursors to avoid their rapid dimerization. tandfonline.com

Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides: This is a classic method where a hydroximoyl chloride is treated with a base. beilstein-journals.org

Oxidation of aldoximes: Aldoximes can be oxidized using various reagents, such as sodium hypochlorite (B82951) (bleach), N-chlorosuccinimide (NCS), or hypervalent iodine compounds, to yield nitrile oxides. rsc.orgmdpi.commaynoothuniversity.ie

Dehydration of primary nitroalkanes: Nitroalkanes can be dehydrated using reagents like phenyl isocyanate or acids to form the corresponding nitrile oxides. nih.govresearchgate.net

The subsequent reaction with a terminal alkyne generally proceeds with high regioselectivity, yielding 3,5-disubstituted isoxazoles. rsc.orgorganic-chemistry.org Intramolecular versions of this reaction are also powerful, forming two rings simultaneously. mdpi.com

| Precursor | Reagent/Condition | Key Advantage | Reference |

|---|---|---|---|

| Aldoxime | Hypervalent iodine | Mild conditions, high yields | rsc.org |

| Aldoxime | Sodium hypochlorite (bleach) | Readily available and inexpensive oxidant | mdpi.commaynoothuniversity.ie |

| Hydroxyimidoyl chlorides | Base (e.g., triethylamine) | Standard and reliable route | nih.gov |

| Primary Nitroalkanes | Dehydrating agent (e.g., acid) | Alternative to oxime-based methods | nih.gov |

The mechanism of the 1,3-dipolar cycloaddition of nitrile oxides with alkynes has been the subject of theoretical and experimental studies. Two primary mechanisms have been proposed: a concerted pericyclic pathway and a stepwise pathway involving a diradical intermediate. rsc.org

Computational studies, often employing Density Functional Theory (DFT), have shed light on these pathways. mdpi.com The reaction is generally considered a concerted, asynchronous process where the two new sigma bonds are formed at different rates but within a single transition state. nih.gov The regioselectivity of the reaction, which typically favors the 3,5-disubstituted product from a terminal alkyne, is governed by both steric and electronic factors, specifically the frontier molecular orbitals (HOMO-LUMO) of the nitrile oxide and the alkyne. mdpi.com While most nitrile oxide cycloadditions are catalyst-free, the use of catalysts like copper(I) or ruthenium can influence the reaction rate and, in some cases, alter the regioselectivity. maynoothuniversity.ie

An alternative route to the isoxazole ring involves the cyclization of β-keto hydroxamic acids. This method is particularly useful for the synthesis of 5-substituted 3-isoxazolols. A significant challenge in related syntheses, such as the reaction of β-keto esters with hydroxylamine (B1172632), is the frequent formation of the isomeric 5-isoxazolone as a major byproduct. acs.orgnih.gov

To circumvent this issue, a novel three-step procedure has been developed. acs.orgresearchgate.net This process involves:

Conversion of a carboxylic acid derivative into an acyl Meldrum's acid.

Aminolysis of the acyl Meldrum's acid with N,O-bis(tert-butoxycarbonyl)hydroxylamine to produce a protected N,O-diBoc-β-keto hydroxamic acid.

Treatment of the protected intermediate with acid (e.g., hydrochloric acid), which removes the Boc protecting groups and facilitates cyclization exclusively to the desired 5-substituted 3-isoxazolol, with no formation of the 5-isoxazolone byproduct. acs.orgnih.gov

The condensation of hydroxylamine or its salts with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and straightforward method for forming the isoxazole ring. ijpca.org The reaction proceeds by initial formation of an oxime at one carbonyl group, followed by intramolecular cyclization via attack of the oxime hydroxyl group on the second carbonyl, and subsequent dehydration.

Variations of this approach are common:

Chalcones and Hydroxylamine: Chalcones (1,3-diaryl-2-propen-1-ones) react with hydroxylamine hydrochloride in an alkaline medium to yield 3,5-diarylisoxazoles through an intermolecular cycloaddition reaction. nih.govresearchgate.net

β-Keto Esters and Hydroxylamine: The reaction between β-keto esters and hydroxylamine can produce isoxazoles, although careful control of pH is often required to favor the desired 3-hydroxyisoxazole over the 3-isoxazolin-5-one isomer. tandfonline.com

Enaminones and Hydroxylamine: 1,3-Dicarbonyl surrogates, such as 3-(dimethylamino)-1-arylprop-2-en-1-ones, undergo efficient condensation with hydroxylamine hydrochloride, often in environmentally benign aqueous media, to give 5-arylisoxazole derivatives. nih.gov

| Substrate | Typical Product | Key Feature | Reference |

|---|---|---|---|

| Chalcone (B49325) | 3,5-Disubstituted isoxazole | Uses readily available starting materials | nih.gov |

| β-Keto Ester | 3-Hydroxy-5-substituted isoxazole | pH control is crucial to avoid isomer formation | tandfonline.com |

| Enaminone | 5-Substituted isoxazole | Can be performed in aqueous media | nih.gov |

| 1,3-Diketone | 3,5-Disubstituted isoxazole | A direct and classical approach | rsc.org |

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

Specific Synthesis of 5-Isobutylisoxazole-3-carboxylic Acid and Related 3-Carboxylic Acids

The synthesis of this compound and its analogs applies the foundational methods described above, with starting materials chosen to incorporate the required isobutyl and carboxylate groups. A common strategy involves a [3+2] cycloaddition followed by functional group manipulation.

A plausible synthetic route would involve the 1,3-dipolar cycloaddition between 4-methyl-1-pentyne (B1581292) (the isobutyl-containing dipolarophile) and a nitrile oxide precursor bearing a masked carboxylic acid function, such as ethyl 2-nitroacetate or ethyl 2-chloro-2-(hydroxyimino)acetate. rsc.orgmdpi.com

The general sequence is as follows:

Cycloaddition: Reaction of 4-methyl-1-pentyne with the nitrile oxide generated from ethyl 2-nitroacetate (in the presence of a dehydrating agent and base) or ethyl 2-chloro-2-(hydroxyimino)acetate (in the presence of a base). This reaction forms the isoxazole ring, yielding ethyl 5-isobutylisoxazole-3-carboxylate.

Hydrolysis: The resulting ester is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide) followed by acidic workup, to afford the final product, this compound.

This strategy has been successfully applied to synthesize a variety of 5-substituted-isoxazole-3-carboxylic acid esters. For example, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was prepared from ethyl nitroacetate (B1208598) and propargyl benzoate. mdpi.com Similarly, 5-phenylisoxazole-3-carboxylic acid can be synthesized by hydrolysis of its corresponding ethyl ester. chemicalbook.com Another relevant example is the synthesis of 5-methylisoxazole-3-carboxylic acid from the reaction of acetone (B3395972) and diethyl oxalate (B1200264) with hydroxylamine hydrochloride. guidechem.com

Routes Involving Terminal Alkynes and Introduction of Carboxylic Acid Functionality

The most widely reported synthesis of isoxazole derivatives is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between an alkyne and a nitrile oxide. nih.gov This method is highly versatile for creating 3,5-disubstituted isoxazoles. nih.gov In the context of this compound, this would involve the reaction of a terminal alkyne, such as 4-methyl-1-pentyne, with a nitrile oxide precursor that carries the carboxylic acid functionality or a group that can be easily converted to it.

Nitrile oxides are typically generated in situ from aldoximes using an oxidizing agent like sodium hypochlorite or from hydroximinoyl chlorides in the presence of a base. nih.govorganic-chemistry.org For instance, ethyl 2-chloro-2-(hydroxyimino)acetate can serve as the dipolarophile, reacting with an alkyne to introduce an ester group at the 3-position, which can then be hydrolyzed to the desired carboxylic acid. nih.gov The reaction's regioselectivity, yielding the 3,5-disubstituted product, is a key advantage of this approach. organic-chemistry.org

| Reactant 1 (Dipole) | Reactant 2 (Dipolarophile) | Key Reagents/Conditions | Product Type |

| In situ generated Nitrile Oxide | Terminal Alkyne | Base (e.g., Triethylamine), solvent | 3,5-disubstituted isoxazole |

| Hydroximinoyl Chloride | Terminal Alkyne | Base, Sonogashira coupling conditions | 3,4,5-substituted isoxazole |

| Aldoxime | Alkyne | Oxidizing agent (e.g., sodium hypochlorite), Triethylamine | 3,5-disubstituted isoxazole nih.gov |

Synthesis via N,O-diBoc-protected β-Keto Hydroxamic Acids

A significant challenge in synthesizing 5-substituted isoxazol-3-ols (precursors to the carboxylic acids) from β-keto esters and hydroxylamine is the frequent formation of the corresponding 5-isoxazolone byproduct. organic-chemistry.orgacs.org A novel and efficient three-step procedure has been developed to circumvent this issue. organic-chemistry.orgnih.gov This method involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids, which yields the desired 5-substituted 3-isoxazolols without the formation of byproducts. acs.orgresearchgate.net

The process begins with the conversion of a carboxylic acid derivative into an acyl Meldrum's acid. organic-chemistry.org This intermediate then undergoes aminolysis with N,O-bis(tert-butoxycarbonyl)hydroxylamine to form the N,O-diBoc-protected β-keto hydroxamic acid. organic-chemistry.org The final step is a cyclization mediated by hydrochloric acid to furnish the 5-substituted 3-isoxazolol, which can be further oxidized to the carboxylic acid. organic-chemistry.orgnih.gov This route is noted for its versatility and applicability to a wide range of substrates, providing higher yields and cleaner products than traditional methods. organic-chemistry.org

Functional Group Transformations and Derivatization from Precursor Isoxazoles

An alternative strategy involves the synthesis of a stable isoxazole precursor followed by functional group manipulation to introduce the carboxylic acid. A common approach is the hydrolysis of a corresponding ester, such as ethyl 5-phenyl-3-isoxazolecarboxylate, using a base like sodium hydroxide (B78521) followed by acidification to yield the carboxylic acid. chemicalbook.com

More complex transformations can also be employed. For example, Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy-isoxazoles has been shown to produce isoxazole-4-carboxylic acid derivatives. researchgate.net While this example pertains to the 4-position, it illustrates the principle of rearranging and modifying functional groups on a pre-formed isoxazole ring to achieve the desired acid functionality. Another route involves the reaction of an isoxazole with triflic anhydride (B1165640) to form an electrophilic iminium salt, which can then react with a ketene (B1206846) acetal. arkat-usa.org Subsequent hydrolysis of the resulting adduct can yield a carboxylic acid derivative. arkat-usa.org

Synthesis from Substituted Chalcones

Chalcones, which are 1,3-diphenyl-2-propene-1-one compounds, serve as versatile synthons for various heterocyclic systems, including isoxazoles. nveo.orgrasayanjournal.co.inorientjchem.org The synthesis involves a Claisen-Schmidt condensation between an aldehyde and a ketone to form the chalcone intermediate. orientjchem.orgnih.gov This α,β-unsaturated carbonyl system is then cyclized by reacting with hydroxylamine hydrochloride, typically in an alkaline medium, to form the isoxazole ring. rasayanjournal.co.innih.govderpharmachemica.com

The specific substituents on the final isoxazole are determined by the starting aldehyde and ketone. orientjchem.orgderpharmachemica.com For example, reacting a chalcone derived from a substituted acetophenone (B1666503) and ferrocene (B1249389) aldehyde with hydroxylamine hydrochloride yields novel isoxazole derivatives. rasayanjournal.co.in This method provides a straightforward pathway to a diverse range of isoxazole structures. derpharmachemica.com

| Starting Materials | Intermediate | Cyclization Reagent | Product |

| Substituted Acetophenone + Substituted Benzaldehyde | Substituted Chalcone | Hydroxylamine Hydrochloride, Base (e.g., NaOH, KOH) | 3,5-diaryl-isoxazole orientjchem.orgnih.gov |

| 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone + Substituted Benzaldehyde | Chroman-based Chalcone | Hydroxylamine Hydrochloride, KOH/ethanol | 3-(substituted phenyl)-5-(chroman) isoxazole derpharmachemica.com |

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient protocols. In isoxazole synthesis, this has led to the exploration of metal-free and energy-efficient methodologies.

Metal-Free Approaches to Isoxazole Synthesis

While metal catalysts, particularly copper(I) and ruthenium(II), are often used in [3+2] cycloaddition reactions, they are associated with drawbacks such as high cost, toxicity, and waste generation. nih.govrsc.org Consequently, developing metal-free synthetic routes is a significant goal. rsc.orgscinapse.io

One effective metal-free approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-metallic base, to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.orgresearchgate.net This method is efficient and can tolerate various functional groups. rsc.orgresearchgate.net Another strategy utilizes tert-butyl nitrite (B80452) or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under standard heating conditions. ijpca.org These methods provide greener alternatives to traditional metal-catalyzed reactions. nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and significantly reduced reaction times. nveo.orgzenodo.org This technology has been successfully applied to the synthesis of isoxazoles. nih.govzenodo.org

For example, a one-pot, three-component synthesis of 3,4,5-substituted isoxazoles using a Sonogashira coupling-cycloaddition sequence is dramatically enhanced by microwave irradiation. organic-chemistry.org This method reduces the reaction time from several days under conventional heating to just 30 minutes, while also increasing yields and minimizing the formation of byproducts. organic-chemistry.org Microwave assistance has also been effectively used in the synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride, as well as in various 1,3-dipolar cycloaddition reactions, demonstrating its broad utility in constructing this heterocyclic scaffold. nveo.orgnih.gov

| Synthetic Method | Conventional Heating | Microwave Irradiation | Reference |

| Three-component coupling-cycloaddition | Several days, byproduct formation | 30 minutes, increased yield, minimized byproducts | organic-chemistry.org |

| Synthesis from 1,3-propanediones | Not specified | 2.5 minutes | zenodo.org |

| 1,3-dipolar cycloaddition | 8-10 hours at 80 °C | 15-20 minutes at 110 °C | nih.gov |

Green Chemistry Principles in Isoxazole Synthesis

The synthesis of isoxazole derivatives, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net Traditional synthesis methods for isoxazoles often involve long reaction times, harsh conditions, and the use of toxic organic solvents. mdpi.combohrium.com In contrast, green methodologies focus on improving reaction efficiency, minimizing waste, and utilizing environmentally benign materials. bohrium.com

Key green chemistry approaches applied to isoxazole synthesis include:

Use of Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation are prominent examples of non-conventional energy sources that enhance reaction rates, leading to significantly shorter reaction times and often improved product yields compared to conventional heating methods. nih.govresearchgate.netmdpi.com Microwave-assisted synthesis, for instance, has been shown to complete reactions in minutes that would otherwise take hours. researchgate.net Sonochemistry, the application of ultrasound to chemical reactions, can also accelerate reaction kinetics, reduce energy consumption, and minimize the formation of byproducts. mdpi.com Natural sunlight has also been explored as a clean, cheap, and readily available energy source for these reactions. semnan.ac.ir

Environmentally Benign Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. bohrium.com Water is an ideal green solvent and has been successfully used as a reaction medium for the synthesis of various isoxazole derivatives. mdpi.comsemnan.ac.ir Solvent-free, or solid-state, reactions represent another significant advancement, where reactants are mixed together without any solvent, often with catalytic assistance, thereby reducing waste and simplifying purification processes. bohrium.com

Catalyst Reusability: The development of recyclable catalysts, such as heterogeneous catalysts or reusable acids, aligns with green principles by minimizing waste. mdpi.combohrium.com For example, itaconic acid used in an ultrasound-assisted synthesis of isoxazole derivatives in water was reused for ten cycles without a significant loss of activity. mdpi.com

These strategies not only reduce the environmental impact of chemical synthesis but also often lead to more efficient and economical processes. mdpi.com The adoption of these principles is crucial for the sustainable development of synthetic routes to valuable heterocyclic compounds like isoxazoles. bohrium.com

Table 1: Comparison of Green Synthesis Methods vs. Conventional Heating for Isoxazole Derivatives Data synthesized from multiple sources illustrating typical improvements.

| Feature | Conventional Heating Method | Microwave Irradiation | Ultrasonic Irradiation |

| Reaction Time | 6 - 8 hours | 6 - 10 minutes | 15 - 40 minutes |

| Typical Yield | 58% - 69% | 67% - 82% | 89% - 97% |

| Energy Source | Oil bath, heating mantle | Microwaves | High-frequency sound waves |

| Solvent Use | Often requires organic solvents | Can use green solvents (e.g., water) or be solvent-free | Can use green solvents (e.g., water) |

| Selectivity | Variable | High selectivity | High selectivity |

Regioselectivity and Stereoselectivity in this compound Synthesis

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted isoxazoles like this compound. The term refers to the control of the orientation of substituents on the heterocyclic ring. The formation of the isoxazole ring typically involves a cyclization reaction, and the final positions of the substituents are determined by the specific precursors and reaction conditions used.

A common and versatile method for constructing the 3,5-disubstituted isoxazole core is the reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and hydroxylamine. The regiochemical outcome depends on which carbonyl group of the dicarbonyl compound reacts with the amino group of hydroxylamine and which reacts with the hydroxyl group. Generally, the more electrophilic or less sterically hindered carbonyl carbon is preferentially attacked by the nitrogen atom of hydroxylamine. By carefully selecting the starting materials, chemists can direct the formation of one regioisomer over the other, ensuring that the desired groups (e.g., isobutyl at C5 and the carboxylic acid precursor at C3) are in the correct positions.

Another powerful strategy for achieving high regioselectivity is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In this reaction, the substituent from the nitrile oxide (R¹ in R¹-C≡N⁺-O⁻) invariably becomes the substituent at the C3 position of the resulting isoxazole, while the substituents from the alkyne (R² and R³) are incorporated at the C5 and C4 positions, respectively. This method provides excellent control over the substitution pattern.

Stereoselectivity, which relates to the spatial arrangement of atoms, is not an intrinsic factor in the synthesis of the planar isoxazole ring itself. However, it becomes relevant when chiral centers are present in the substituents attached to the ring, such as in certain analogs of this compound. In such cases, the synthesis may require the use of chiral starting materials or asymmetric catalytic methods to control the stereochemistry of these side chains.

The substitution pattern on the isoxazole ring is fundamentally controlled by the synthetic strategy employed to construct the ring. Direct substitution on a pre-formed isoxazole ring is often difficult due to the ring's relatively low nucleophilicity and can lead to a mixture of products. nanobioletters.com Electrophilic aromatic substitution, for instance, typically occurs at the C4 position, which is the most electron-rich carbon on the ring. reddit.com Therefore, building the ring with the desired substituents already in place is the most common and effective approach for controlling the substitution pattern.

Different synthetic routes provide access to specific substitution isomers:

3,5-Disubstituted Isoxazoles: As mentioned, the reaction of β-diketones or β-ketoesters with hydroxylamine is a primary method for synthesizing 3,5-disubstituted isoxazoles. beilstein-journals.org The choice of the β-dicarbonyl compound directly dictates the substituents at the C3 and C5 positions.

3,4,5-Trisubstituted Isoxazoles: The 1,3-dipolar cycloaddition between a nitrile oxide and a disubstituted alkyne is a classic and highly regioselective method for producing fully substituted isoxazoles. nih.gov

4-Substituted Isoxazoles: While direct electrophilic substitution is one route, other methods involve using precursors that specifically introduce a group at the C4 position during ring formation. For example, multicomponent reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride can lead to the formation of 4-arylidene-isoxazol-5(4H)-ones. semnan.ac.ir

5-Substituted Isoxazoles: The synthesis of isoxazoles with a substituent primarily at the C5 position can be achieved through the reaction of α,β-unsaturated ketones (enones) with hydroxylamine or by using specific precursors in cycloaddition reactions. nanobioletters.com

The versatility of these synthetic methods allows for the preparation of a wide array of isoxazole analogs with precisely controlled substitution patterns, which is essential for structure-activity relationship studies in medicinal chemistry. nih.gov

Table 2: Synthetic Routes and Resulting Isoxazole Substitution Patterns

| Synthetic Precursors | General Reaction Type | Primary Substitution Pattern Achieved |

| β-Diketone + Hydroxylamine | Condensation/Cyclization | 3,5-Disubstituted |

| Nitrile Oxide + Terminal Alkyne | 1,3-Dipolar Cycloaddition | 3,5-Disubstituted |

| Nitrile Oxide + Internal Alkyne | 1,3-Dipolar Cycloaddition | 3,4,5-Trisubstituted |

| Aldehyde + β-Ketoester + Hydroxylamine | Multicomponent Reaction | 4-Substituted (as 4-alkylidene) |

| Enaminone + Hydroxylamine | Condensation/Cyclization | 5-Substituted (5-amino) |

Chemical Transformations and Derivatization of 5 Isobutylisoxazole 3 Carboxylic Acid

Reactivity Profile of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The stability of this ring system allows for a variety of chemical manipulations on its substituents, yet it can also be cleaved under specific conditions to yield difunctional compounds. researchgate.net The electronic properties of the isoxazole ring dictate its susceptibility to different types of reactions.

General Considerations for Electrophilic and Nucleophilic Substitution

The isoxazole ring is generally considered an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Substitution: Electrophilic aromatic substitution on the isoxazole ring is generally challenging due to the ring's relatively low electron density. However, theoretical and experimental studies indicate that the C4 position is the most electron-rich carbon atom and, therefore, the most favored site for electrophilic attack. reddit.com The reaction often requires harsh conditions, and the regioselectivity is highly dependent on the nature of the substituents already present on the ring. For 5-Isobutylisoxazole-3-carboxylic acid, the isobutyl group at C5 and the carboxylic acid group at C3 would electronically influence the C4 position, but direct substitution remains a less common transformation compared to reactions involving the substituents.

Nucleophilic Substitution: The isoxazole ring itself is resistant to direct nucleophilic attack unless activated by strongly electron-withdrawing groups or when a good leaving group is present on the ring. More common are reactions involving nucleophilic attack that lead to ring-opening. researchgate.net For instance, certain substituted isoxazoles can undergo ring-opening and intramolecular nucleophilic vinylic substitution reactions. nih.gov In the context of this compound, such reactions are not typical without prior modification of the ring or its substituents.

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C3 position is the primary site for a wide range of derivatization reactions, largely independent of the isoxazole ring's chemistry. These transformations are fundamental for creating esters, amides, and other related structures.

Esterification Reactions

Esterification involves the conversion of the carboxylic acid group into an ester. This is a common and crucial transformation for modifying the compound's physicochemical properties. nih.gov

Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemistrysteps.com This reaction is an equilibrium process. masterorganicchemistry.comorganic-chemistry.org

The mechanism involves several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comchemistrysteps.combyjus.com

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. byjus.com

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a much better leaving group than a hydroxide (B78521) ion. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.combyjus.com

To drive the equilibrium toward the product side, an excess of the alcohol is often used as the solvent, or the water generated during the reaction is removed, for instance, by azeotropic distillation. masterorganicchemistry.comorganic-chemistry.org

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Description |

| Carboxylic Acid | This compound |

| Alcohol | Methanol, Ethanol, etc. (often used in excess) |

| Catalyst | Strong acids like Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (TsOH) |

| Temperature | Typically reflux to increase reaction rate |

| Workup | Neutralization of acid, extraction of the ester |

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.comwikipedia.org This reaction is also typically catalyzed by an acid or a base. wikipedia.orgyoutube.com The reaction involves the exchange of the alkoxy group of the initial ester with the alkoxy group from the alcohol.

The mechanism proceeds through a tetrahedral intermediate formed by the attack of the alcohol on the ester's carbonyl carbon. wikipedia.orgyoutube.com The distribution of products depends on the equilibrium between the reactants and products. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the alcohol byproduct, often through distillation. wikipedia.org This method is particularly useful for creating esters with larger or more complex alcohol moieties from simpler methyl or ethyl esters of this compound.

Amidation and Peptide Coupling Reactions

The formation of an amide bond by reacting the carboxylic acid group of this compound with an amine is a fundamental transformation. This reaction typically requires the activation of the carboxylic acid to facilitate the attack by the amine nucleophile.

In a standard peptide coupling reaction, the carboxylic acid is first activated by a coupling reagent. uni-kiel.de This activated intermediate then readily reacts with the amine to form the desired amide (or peptide) bond. uni-kiel.debachem.com This approach is widely used in peptide synthesis to incorporate non-standard amino acids into peptide chains. nih.gov

Key considerations in these reactions include:

Activation: The carboxylic acid is converted into a more reactive species, such as an active ester, acid halide, or anhydride (B1165640).

Coupling Reagents: A variety of reagents have been developed to promote efficient amide bond formation while minimizing side reactions.

Racemization Suppression: When coupling with chiral amines (like amino acids), it is crucial to use conditions and reagents that prevent the loss of stereochemical integrity at the chiral center. uni-kiel.de

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Type | Notes |

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Forms a dicyclohexylurea (DCU) byproduct that is poorly soluble. bachem.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium salt | Highly efficient coupling reagent. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium salt | Particularly effective for coupling sterically hindered amino acids. uni-kiel.de |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt | Achieves high coupling rates with few side reactions. bachem.com |

The use of isoxazole derivatives in peptide synthesis highlights the utility of compounds like this compound as building blocks for creating novel peptidomimetics with unique structural and biological properties. nih.gov

Formation of Acid Halides

The conversion of this compound to its corresponding acid halide, particularly the acid chloride, is a common step to increase its reactivity towards nucleophiles. Acid chlorides are highly versatile intermediates for the synthesis of esters, amides, and anhydrides. masterorganicchemistry.com

The most frequently employed reagent for this transformation is thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.orgchemistrysteps.com The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org Subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com The reaction is often carried out in neat thionyl chloride or in an inert solvent. commonorganicchemistry.com A similar transformation can be achieved using oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.com The synthesis of the analogous 5-methylisoxazole-3-carbonyl chloride from 5-methylisoxazole-3-carboxylic acid has been reported using thionyl chloride in the presence of catalytic pyridine. researchgate.net

Formation of Acid Anhydrides

This compound can be converted into its corresponding acid anhydride. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, although this often requires harsh conditions. A milder and more common laboratory-scale synthesis involves the reaction of the corresponding acid chloride with a carboxylate salt.

In this two-step approach, this compound would first be converted to 5-isobutylisoxazole-3-carbonyl chloride as described in the previous section. This acid chloride is then reacted with the sodium or potassium salt of this compound (or another carboxylic acid to form a mixed anhydride). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride and displacing the chloride ion to form the anhydride linkage. This method is generally efficient and proceeds under relatively mild conditions. The formation of anhydrides from 5-chloroisoxazoles via an in-situ generated 2H-azirine-2-carbonyl chloride intermediate has also been described, highlighting the versatility of isoxazole chemistry. mdpi.com

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (5-isobutylisoxazol-3-yl)methanol. This transformation is valuable for creating derivatives with different biological profiles and for use as synthetic intermediates.

The direct reduction of carboxylic acids requires strong reducing agents due to the low electrophilicity of the carboxylate carbon. While specific reduction of this compound is not detailed in the searched literature, analogous transformations on other isoxazole structures, such as the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, have been reported, indicating the feasibility of this reaction. biolmolchem.combiolmolchem.com Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and borane complexes like borane-tetrahydrofuran (BH₃·THF). These reagents readily reduce carboxylic acids to the corresponding primary alcohols. The synthesis of other (isoxazol-5-yl)methanol derivatives has been achieved through multi-step syntheses starting from different precursors, further supporting the accessibility of this class of compounds. nih.gov

Derivatization for Analytical and Structural Modification Purposes

Chemical derivatization is often a necessary step for the analysis of polar compounds like carboxylic acids by gas chromatography. It is also employed for structural modifications to aid in characterization.

Silylation for Gas Chromatography (GC) Analysis

For gas chromatography (GC) analysis, polar compounds such as carboxylic acids can exhibit poor peak shape and adsorption to the column material, leading to inaccurate quantification. dphen1.com Derivatization, specifically silylation, is a widely used technique to overcome these issues. Silylation involves replacing the active hydrogen of the carboxylic acid's hydroxyl group with a nonpolar trimethylsilyl (TMS) group. sigmaaldrich.com This transformation increases the volatility and thermal stability of the analyte while reducing its polarity, resulting in improved chromatographic performance.

A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is typically carried out by heating the analyte with an excess of BSTFA in a suitable solvent. researchgate.net For sterically hindered or less reactive carboxylic acids, a catalyst such as trimethylchlorosilane (TMCS) is often added to the BSTFA mixture to increase the reactivity of the reagent. sigmaaldrich.comgcms.cz The resulting TMS ester of this compound would be significantly more volatile and less polar, making it amenable to GC and GC-Mass Spectrometry (GC-MS) analysis. dphen1.com

Table 2: Typical Parameters for Silylation of Carboxylic Acids for GC Analysis

| Parameter | Condition/Reagent | Purpose | Reference |

| Silylating Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogen with a TMS group | |

| Catalyst (Optional) | 1-10% Trimethylchlorosilane (TMCS) | Increases reactivity for hindered or slow-reacting compounds | sigmaaldrich.comgcms.cz |

| Solvent | Pyridine, Acetonitrile, or neat reagent | Dissolves the sample and facilitates the reaction | researchgate.net |

| Reaction Temperature | 60 - 100°C | To ensure complete derivatization | researchgate.net |

| Reaction Time | 15 - 60 minutes (can be longer for difficult compounds) | To allow the reaction to go to completion | sigmaaldrich.comresearchgate.net |

Alkylation for Chromatographic Analysis

Derivatization is a common strategy to enhance the analytical detection of compounds, particularly in chromatography. For carboxylic acids like this compound, alkylation of the carboxyl group to form an ester is a widely used technique. This transformation increases the compound's volatility, making it more suitable for Gas Chromatography (GC) analysis. Furthermore, alkylation can improve ionization efficiency and chromatographic retention in Liquid Chromatography-Mass Spectrometry (LC-MS).

The alkylation of heterocyclic carboxylic acids can be achieved using various reagents. A common method involves the use of a base, such as sodium hydride (NaH), to deprotonate the carboxylic acid, followed by the addition of an alkyl halide. diva-portal.org This approach allows for the selective alkylation of the carboxyl group. diva-portal.org While specific studies on this compound are not prevalent, the general principles of carboxylic acid alkylation are applicable. diva-portal.org This method has been successfully applied to other N-heterocyclic carboxylic acids, like indazole-3-carboxylic acid, for the synthesis of various derivatives. diva-portal.org

Table 1: Potential Alkylation Reactions for this compound

| Alkylating Agent | Product | Analytical Application |

|---|---|---|

| Iodomethane (CH₃I) | Methyl 5-isobutylisoxazole-3-carboxylate | GC, LC-MS |

| Bromoethane (C₂H₅Br) | Ethyl 5-isobutylisoxazole-3-carboxylate | GC, LC-MS |

| 1-Bromobutane (C₄H₉Br) | Butyl 5-isobutylisoxazole-3-carboxylate | GC, LC-MS |

Hydrazone Formation for Mass Spectrometry

For enhanced detection in Liquid Chromatography-Mass Spectrometry (LC-MS), carboxylic acids can be derivatized with reagents that introduce a readily ionizable tag. While the term "hydrazone formation" typically refers to the reaction of hydrazines with aldehydes or ketones, carboxylic acids react with hydrazines to form stable hydrazides. This derivatization significantly improves the sensitivity of detection in MS analysis.

A notable derivatizing agent is 2-hydrazinoquinoline (HQ). nih.gov The reaction requires activating agents, such as triphenylphosphine (TPP) and 2,2′-dipyridyl disulfide (DPDS), to convert the carboxylic acid into a more reactive intermediate, an acyloxyphosphonium ion, which then readily reacts with HQ to form the corresponding hydrazide. nih.gov This method is versatile and can be applied to a wide range of carboxylic acids in complex biological samples, suggesting its applicability to this compound for metabolomic studies. nih.gov

Table 2: Hydrazide Formation for Enhanced MS Detection

| Derivatizing Agent | Activating Agents | Product |

|---|---|---|

| 2-Hydrazinoquinoline (HQ) | Triphenylphosphine (TPP), 2,2′-Dipyridyl disulfide (DPDS) | 5-Isobutylisoxazole-3-carbohydrazide derivative of quinoline |

Reactions at Other Positions of the Isoxazole Ring

The isoxazole ring itself is a functional moiety that can undergo various transformations. The electronic nature of the ring, influenced by the nitrogen and oxygen heteroatoms, allows for reactions such as lithiation and subsequent electrophilic quenching, as well as oxidative transformations, although the ring is generally quite stable.

Lithiation and Subsequent Functionalization (e.g., at C-4)

The C-4 position of the isoxazole ring is susceptible to deprotonation by strong bases, creating a nucleophilic center that can react with various electrophiles. This strategy, known as lithiation, is a powerful tool for introducing new functional groups onto the heterocyclic core. The direct functionalization at the C-4 position of 3,5-disubstituted isoxazoles has been demonstrated. academie-sciences.fr

The process typically involves treating the isoxazole substrate with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures. academie-sciences.fr This generates a C-4 lithiated intermediate. This intermediate can then be quenched with an appropriate electrophile to yield the C-4 functionalized product. academie-sciences.fr For this compound, the acidic proton of the carboxylic acid would react with the strong base first, necessitating the use of at least two equivalents of the base or a protection strategy for the carboxyl group. A range of electrophiles can be used, allowing for the introduction of halogens, alkyl, or other functional groups. academie-sciences.frnih.gov

Table 3: Potential C-4 Functionalization via Lithiation

| Base | Electrophile | Potential C-4 Substituted Product |

|---|---|---|

| n-Butyllithium (n-BuLi) | N-Fluorobenzenesulfonimide (NFSI) | 4-Fluoro-5-isobutylisoxazole-3-carboxylic acid |

| n-Butyllithium (n-BuLi) | Iodine (I₂) | 4-Iodo-5-isobutylisoxazole-3-carboxylic acid |

| n-Butyllithium (n-BuLi) | N-Chlorosuccinimide (NCS) | 4-Chloro-5-isobutylisoxazole-3-carboxylic acid |

Oxidative Transformations

The isoxazole ring is an aromatic heterocycle and is generally considered to be relatively stable towards oxidation. researchgate.net Many synthetic routes to isoxazoles, in fact, involve an oxidation step, such as the oxidation of an isoxazoline precursor using reagents like manganese dioxide (MnO₂), which highlights the stability of the resulting isoxazole ring under these conditions. researchgate.net

While the ring itself is robust, strong oxidative conditions can lead to its cleavage. However, more commonly, oxidative transformations involving isoxazole-containing compounds occur at the substituents attached to the ring. The isoxazole N-O bond is the weakest bond in the ring and can be cleaved under reductive conditions, but its oxidative cleavage is less common. nih.govmdpi.com Therefore, for this compound, mild oxidative conditions would likely leave the isoxazole core intact. More forceful oxidation might affect the isobutyl side chain, but specific studies on the oxidative transformation of this particular compound are not widely documented. The development of oxidative methods often focuses on the synthesis of the isoxazole ring itself from precursors rather than the transformation of the pre-formed ring. organic-chemistry.orgmdpi.comijpca.org

Structure Activity Relationship Sar and Structural Modification Studies of 5 Isobutylisoxazole 3 Carboxylic Acid Analogs

Impact of Isobutyl Substituent at C-5 on Biological Activity and Reactivity

The isobutyl group at the C-5 position of the isoxazole (B147169) ring is a key determinant of the molecule's physicochemical properties and, consequently, its biological activity. This alkyl substituent primarily influences the lipophilicity and steric profile of the compound. An increase in lipophilicity can enhance the ability of the molecule to cross biological membranes, which may lead to improved bioavailability.

In structure-activity relationship studies of various isoxazole derivatives, the nature of the substituent at the C-5 position has been shown to be critical for potency and selectivity. For instance, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives, modifications to the phenyl ring at the C-5 position significantly impacted their inhibitory activity against certain enzymes. nih.gov While direct studies on the isobutyl group are limited, research on related 5-alkyl and 5-aryl isoxazoles suggests that the size and nature of this substituent can modulate the compound's interaction with target proteins. The isobutyl group, being a branched alkyl chain, introduces a specific steric bulk that can either be favorable for fitting into a hydrophobic pocket of a target enzyme or act as a hindrance.

The electronic effect of the isobutyl group is that of a weak electron-donating group, which can subtly influence the reactivity of the isoxazole ring. However, its primary impact is generally considered to be related to its steric and hydrophobic properties.

Table 1: General Impact of C-5 Substituents on Isoxazole Activity

| Substituent Type at C-5 | General Impact on Properties | Potential Effect on Biological Activity |

| Small Alkyl (e.g., Methyl) | Moderate increase in lipophilicity | Can enhance binding in small hydrophobic pockets |

| Bulky Alkyl (e.g., tert-Butyl) | Significant increase in lipophilicity and steric hindrance | May improve potency if the target has a large pocket, or decrease it due to steric clash |

| Aryl (e.g., Phenyl) | Increased lipophilicity and potential for π-π stacking interactions | Can significantly enhance binding affinity through additional interactions |

Role of the Carboxylic Acid Group at C-3 in Ligand-Target Interactions

The carboxylic acid group at the C-3 position is a crucial functional group for the biological activity of this class of compounds. Carboxylic acids are known to be important for drug-target interactions, often acting as a key anchoring point. nih.gov This group is ionizable at physiological pH, allowing it to form strong ionic interactions, or salt bridges, with positively charged residues such as arginine or lysine (B10760008) in the active site of a target protein.

Furthermore, the carboxylic acid moiety is an excellent hydrogen bond donor and acceptor, enabling it to form multiple hydrogen bonds with the target. These interactions are highly directional and contribute significantly to the binding affinity and specificity of the ligand. In many instances, the carboxylic acid group mimics the substrate of an enzyme, leading to competitive inhibition.

Modification or replacement of the carboxylic acid group generally leads to a significant loss of activity, underscoring its importance. For example, esterification of the carboxylic acid can abolish activity unless the ester acts as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

Comparative Analysis with Positional Isomers and Related Isoxazole Carboxylic Acids

The electronic properties of the two isomers would also differ. The position of the electron-withdrawing carboxylic acid group relative to the ring heteroatoms influences the electron density distribution within the isoxazole ring, which can affect its reactivity and interaction with targets.

The isoxazole-3-carboxylic acid scaffold has been the subject of various structural modifications to explore and optimize biological activity. nih.gov These modifications often involve changes to the substituent at the C-5 position, as discussed previously, as well as substitutions at the C-4 position.

Introducing substituents at the C-4 position can influence the electronic properties and conformation of the molecule. For example, the introduction of a small alkyl or halogen group at C-4 can fine-tune the compound's activity and selectivity. The isoxazole ring itself is a versatile scaffold due to its relative ease of synthesis and the ability to introduce a wide variety of substituents at its carbon atoms. researchgate.net

Rational Design Strategies for Enhanced Bioactivity

The rational design of more potent and selective analogs of 5-isobutylisoxazole-3-carboxylic acid would involve a systematic exploration of the effects of different substituents on the isoxazole ring.

At the C-5 Position:

Varying Alkyl Chains: Exploring linear and branched alkyl groups of different sizes can help to probe the dimensions of a putative hydrophobic binding pocket.

Introducing Cyclic Moieties: Replacing the isobutyl group with alicyclic or aromatic rings could introduce new interactions, such as van der Waals or π-π stacking, potentially increasing binding affinity.

Incorporating Polar Groups: The introduction of polar functional groups on the C-5 substituent could be explored to target polar regions of a binding site or to improve the pharmacokinetic properties of the compound.

At the C-4 Position:

Small Substituents: The introduction of small groups like methyl or halogens can be used to modulate the electronic environment of the ring and to explore steric tolerance in this region of the binding site.

Modifications of the Carboxylic Acid:

Bioisosteric Replacement: In cases where the carboxylic acid group leads to poor pharmacokinetic properties, it could be replaced with bioisosteres such as tetrazoles or hydroxamic acids, which can mimic its acidic and hydrogen-bonding properties.

Table 2: Summary of Rational Design Strategies

| Position of Modification | Type of Modification | Rationale for Enhanced Bioactivity |

| C-5 | Varying alkyl chains, cyclic moieties, polar groups | Optimize hydrophobic and steric interactions, introduce new binding interactions, improve pharmacokinetics |

| C-4 | Small alkyl or halogen groups | Fine-tune electronic properties and explore steric tolerance |

| C-3 (Carboxylic Acid) | Bioisosteric replacement (e.g., tetrazole) | Maintain key interactions while potentially improving pharmacokinetic properties |

Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety

The carboxylic acid group is a critical pharmacophoric element in many drug candidates, often essential for target engagement through ionic interactions or hydrogen bonding. However, its presence can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability, high plasma protein binding, and susceptibility to metabolic reactions like acyl-glucuronidation, which can form reactive metabolites. nih.gov Consequently, the bioisosteric replacement of the carboxylic acid moiety is a widely employed strategy in medicinal chemistry to mitigate these liabilities while preserving or enhancing biological activity. This section explores various bioisosteric replacements that have been investigated for the carboxylic acid group in analogs of this compound and related structures.

Several classes of functional groups are recognized as effective bioisosteres for carboxylic acids, broadly categorized into acidic and non-acidic replacements. The choice of a specific bioisostere is highly context-dependent, relying on the specific binding mode of the parent molecule and the desired physicochemical properties of the resulting analog. drughunter.com

Acidic Bioisosteres:

Acidic bioisosteres aim to mimic the charge and hydrogen bonding capabilities of the carboxylate group. Common examples include tetrazoles, acyl sulfonamides, and various hydroxy-heterocycles.

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most successful and frequently used bioisosteres for a carboxylic acid. nih.govresearchgate.net Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic interactions with biological targets. drughunter.com While generally more lipophilic than the corresponding carboxylic acid, tetrazoles can exhibit improved metabolic stability as they are not susceptible to acyl-glucuronidation. hyphadiscovery.com However, the larger size of the tetrazole ring compared to a carboxylic acid needs to be considered, as it may not always be accommodated within the target's binding site. researchgate.net

Acyl Sulfonamides: N-acylsulfonamides are another class of acidic bioisosteres that have demonstrated utility in drug design. nih.govnih.gov The acidity of the N-H proton is influenced by the nature of both the acyl and sulfonyl groups, allowing for fine-tuning of the pKa to match that of the parent carboxylic acid. researchgate.net This class of bioisosteres can offer advantages in terms of metabolic stability and cell permeability. drughunter.com Studies on dual MCL-1/BCL-xL inhibitors have shown that acylsulfonamide replacements for a carboxylic acid can result in comparable or even improved binding affinities. researchgate.net

Hydroxy-Heterocycles: Heterocyclic systems containing an acidic hydroxyl group, such as 3-hydroxyisoxazoles, can also serve as effective carboxylic acid mimics. nih.gov These planar systems have pKa values in the range of carboxylic acids and have been successfully employed in the design of analogs for various neurotransmitters. nih.gov

The following table summarizes the key physicochemical properties of selected acidic bioisosteres compared to a generic carboxylic acid.

| Functional Group | Representative Structure | pKa Range | General Lipophilicity (LogP) | Key Features |

| Carboxylic Acid | R-COOH | 4-5 | Variable | Forms strong H-bonds, anionic at physiological pH |

| 1H-Tetrazole | R-CNNNNH | 4.5-5.5 | Generally higher than COOH | Metabolically more stable, larger size |

| Acyl Sulfonamide | R-CONHSO₂R' | 4-9 (tunable) | Generally higher than COOH | Tunable acidity, improved permeability |

| 3-Hydroxyisoxazole | ~4-5 | Variable | Planar, mimics carboxylate geometry |

Non-Classical and Neutral Bioisosteres:

In some cases, a negatively charged group is not optimal, and neutral bioisosteres that can act as hydrogen bond acceptors are more appropriate. These replacements can significantly improve membrane permeability, a crucial factor for oral bioavailability and CNS penetration. Examples include hydroxamic acids and their esters, which have been explored as carboxylic acid surrogates. nih.gov While generally less acidic, they can still participate in key hydrogen bonding interactions within a receptor binding site. acs.org

Biological Activities and Mechanistic Investigations of 5 Isobutylisoxazole 3 Carboxylic Acid and Its Derivatives

Anticancer Potential and Cytotoxicity Studies: A Research Gap

A thorough review of scientific databases reveals a scarcity of studies focused on the anticancer and cytotoxic effects of 5-Isobutylisoxazole-3-carboxylic acid. While numerous isoxazole (B147169) derivatives have been synthesized and evaluated for their potential as anticancer agents, specific data for this compound is not available.

Effects on Specific Cancer Cell Lines (e.g., MCF-7 breast cancer cells)

There is no specific information available in the scientific literature regarding the effects of this compound on the MCF-7 breast cancer cell line or any other specific cancer cell line.

Mechanisms of Cytotoxic Action

Without experimental data on its cytotoxic effects, the mechanisms of action for this compound remain purely speculative. General mechanisms for other cytotoxic isoxazole derivatives often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation. However, these cannot be directly attributed to this compound without dedicated research.

Antimicrobial and Antibacterial Activities: An Unexplored Frontier

The antimicrobial potential of this compound is another area that awaits scientific exploration. Although the isoxazole nucleus is present in some antibacterial agents, the efficacy of this specific compound against pathogenic bacteria has not been reported.

Efficacy Against Specific Bacterial Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

There is no published data on the efficacy of this compound against common bacterial pathogens such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium).

Potential as Novel Antibacterial Agents

Given the urgent need for new antibiotics to combat rising antimicrobial resistance, the evaluation of novel chemical entities like this compound is crucial. However, without initial screening data, its potential as a novel antibacterial agent is yet to be determined.

Anti-inflammatory Investigations: An Open Question

The anti-inflammatory properties of this compound are also not documented in the available scientific literature. While some isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX), specific studies on this compound are absent.

In Vivo Models of Inflammation (e.g., Lipopolysaccharide-Induced Inflammation in Mice, Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory drugs. researchgate.netnih.govnih.gov In this model, the injection of carrageenan into a rodent's paw elicits a predictable inflammatory response characterized by edema (swelling).

A series of 5-(p-substitutedstyryl)-isoxazole-3-carboxylic acid derivatives were synthesized and assessed for their anti-inflammatory properties using this model. The study revealed that several of these derivatives exhibited significant anti-inflammatory activity. ekb.eg Notably, the p-Nitro and p-methoxystyryl isoxazole carboxylic acid derivatives (4e and 4f) demonstrated a rapid onset of action, achieving 75% inhibition of inflammation just one hour after administration. ekb.eg The activity of derivative 4e was sustained for up to 5 hours. Furthermore, the anti-inflammatory effects of the ethyl ester derivatives 3e (p-nitro) and 3g (p-dimethylaminostyryl) were found to be comparable in potency to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. ekb.eg

| Compound | Substituent (p-position) | Class | Maximum Inhibition (%) | Time Point of Max Inhibition | Notes |

|---|---|---|---|---|---|

| 4e | Nitro (NO₂) | Carboxylic Acid | 75% | 1 hr | Activity sustained up to 5 hr |

| 4f | Methoxy (OCH₃) | Carboxylic Acid | 75% | 1 hr | Rapid onset of action |

| 3e | Nitro (NO₂) | Ethyl Ester | Comparable to Indomethacin | Not Specified | Favorable potency |

| 3g | Dimethylamino (N(CH₃)₂) | Ethyl Ester | Comparable to Indomethacin | Not Specified | Favorable potency |

| Indomethacin | - | Reference Drug | Not Specified | Not Specified | Standard NSAID |

Another common model, lipopolysaccharide (LPS)-induced inflammation, is used to mimic the systemic inflammatory response seen in bacterial infections. nih.govmdpi.com LPS, a component of Gram-negative bacteria outer membranes, triggers a potent inflammatory cascade. nih.gov While this model is critical for inflammation research, specific studies detailing the effects of this compound or its direct derivatives in LPS-induced models were not prominent in the reviewed literature.

Modulation of Inflammatory Markers and Pathways

The anti-inflammatory effects observed in vivo are underpinned by the modulation of specific biological molecules and signaling pathways. The carrageenan-induced inflammatory response is known to involve the release of pro-inflammatory mediators, including prostaglandins (like PGE2) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov These mediators are produced through enzymatic pathways involving inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The demonstrated ability of isoxazole derivatives to reduce edema in the carrageenan model strongly suggests that their mechanism of action involves the suppression of these key inflammatory pathways and a reduction in the production of these inflammatory markers. nih.govekb.eg

Enzyme Inhibition and Receptor Modulation

To elucidate the mechanisms behind their biological activities, isoxazole-3-carboxylic acid derivatives have been studied for their ability to inhibit specific enzymes that play critical roles in pathophysiology.

Inhibition of Bacterial Serine Acetyltransferase (StSAT)

The L-cysteine biosynthesis pathway in bacteria is essential for their survival and is absent in mammals, making its enzymes attractive targets for novel antibacterial agents. nih.govnih.gov The enzyme serine acetyltransferase (SAT) catalyzes the rate-limiting step in this pathway. nih.gov

A study focusing on inhibitors of Salmonella typhimurium serine acetyltransferase (StSAT) identified a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids as potent inhibitors. nih.gov The presence of the carboxylic acid group, or derivatives like amides and esters, was generally found to be important for maintaining inhibitory activity against the enzyme. nih.gov

| Compound | Description | IC₅₀ (µM) |

|---|---|---|

| 18 | Isoxazole-3-carboxylic acid derivative | 2.6 |

| 19 | Ester derivative | 7.3 |

| 10 | Amide derivative | 9 |

| 20 | Isoxazole-3-carboxylic acid derivative | 11 |

| 13 | Amide derivative | 16.3 |

| 17 | Isoxazole-3-carboxylic acid derivative | 21 |

Competitive Inhibition Mechanisms Towards Acetyl-CoA

Further mechanistic studies characterized one of the lead compounds, a substituted isoxazole-3-carboxylic acid, as a competitive inhibitor of StSAT with respect to the substrate Acetyl-CoA. nih.gov This compound exhibited a Kᵢ (inhibition constant) of 64 ± 12 μM. nih.gov Computational modeling supported this finding, predicting that the compound's L-shape allows it to fit into the Acetyl-CoA binding pocket. The model also showed that the carboxylic acid functional group of the inhibitor mimics the carboxylic acid of L-serine, the enzyme's other natural substrate, allowing it to occupy parts of both substrate pockets. nih.gov

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. mdpi.com Overactivity of this enzyme can lead to hyperuricemia and gout, making it a significant therapeutic target. mdpi.comfrontiersin.org Research has demonstrated that the 5-phenylisoxazole-3-carboxylic acid scaffold is a potent inhibitor of xanthine oxidase. A number of derivatives were synthesized and found to have inhibitory potencies in the micromolar to submicromolar range. nih.gov This highlights the potential of the isoxazole-3-carboxylic acid core structure in designing new, non-purine-like inhibitors of xanthine oxidase. nih.gov

Cyclooxygenase (COX-2) Enzyme Interactions and Inhibitory Activity

The cyclooxygenase (COX) enzymes are central to the inflammatory process, responsible for converting arachidonic acid into prostaglandins. mdpi.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. researchgate.net Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. mdpi.com

The isoxazole nucleus is a core component of the selective COX-2 inhibitor valdecoxib, indicating the suitability of this heterocycle for targeting the enzyme. ekb.eg Studies on various isoxazole derivatives have confirmed their inhibitory activity against COX enzymes. One investigation of novel isoxazole compounds demonstrated selectivity towards COX-2 over COX-1, with the most potent derivative showing a COX-2 IC₅₀ value of 0.55 µM and a selectivity index of 113.19. nih.gov The interaction with key amino acid residues in the COX-2 active site, such as Val523, Phe518, and Arg513, is crucial for this inhibitory activity. nih.gov

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|

| C6 | 0.55 ± 0.03 | 113.19 |

| C5 | 0.85 ± 0.04 | 41.82 |

| C3 | 0.93 ± 0.01 | 24.26 |

Other Reported Biological Activities of Isoxazole Scaffolds with Relevance to this compound Research

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. nih.govbenthamdirect.com Its derivatives have been reported to exhibit a wide spectrum of biological activities, which provides a valuable context for ongoing research into this compound and its related compounds. The versatility of the isoxazole nucleus allows for structural modifications that can modulate its therapeutic properties, leading to the investigation of its potential in various disease areas. nih.gov

The neuroprotective potential of isoxazole-containing compounds has become an area of significant interest in the search for treatments for neurodegenerative disorders. nih.gov Research has shown that certain isoxazole derivatives can offer protection against neuronal damage.

For instance, a series of synthetic benzo[d]oxazole derivatives, which are structurally related to isoxazoles, have demonstrated neuroprotective effects in cellular models of Alzheimer's disease. nih.gov In studies using β-amyloid (Aβ)-induced PC12 cells, specific compounds were found to be effective in reducing neurotoxicity. nih.gov One notable compound, designated 5c, was observed to protect these cells from apoptosis and decrease the hyperphosphorylation of the tau protein, a key pathological marker in Alzheimer's disease. nih.gov The mechanism of this neuroprotection appears to involve the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Furthermore, isoxazole-oxazole hybrids that modulate the Sphingosine 1-phosphate receptor 1 have been suggested to exert neuroprotective effects in disorders of the central nervous system. mdpi.com

Table 1: Neuroprotective Activity of a Benzo[d]oxazole Derivative

| Compound | Model System | Key Findings | Potential Mechanism of Action |

| Compound 5c | Aβ₂₅₋₃₅-induced PC12 cells | Protected against apoptosis; Reduced tau protein hyperphosphorylation. nih.gov | Modulation of the Akt/GSK-3β/NF-κB signaling pathway. nih.gov |

Isoxazole derivatives have been extensively studied for their ability to modulate the immune system. These compounds have been classified into various categories, including immunosuppressive, anti-inflammatory, and immunostimulatory agents, often exhibiting low toxicity and high bioactivity at low concentrations. mdpi.comnih.gov

Research into derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid has revealed significant immunomodulatory activities. For example, semicarbazide and thiosemicarbazide derivatives of this acid have been shown to suppress the humoral immune response in mice. nih.gov In another study, a series of isoxazole derivatives (designated MZ, MZO, and MZA) synthesized from 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides demonstrated a dose-dependent suppression of phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). science24.com The compound MZO-2 was identified as the most potent in this regard. science24.com However, these compounds showed only a weak ability to inhibit the production of tumor necrosis factor-alpha (TNFα) induced by lipopolysaccharide (LPS). science24.com

Additionally, certain isoxazole-oxazole hybrids have shown potent anti-inflammatory effects by inhibiting T-cell proliferation and the production of key inflammatory cytokines like IL-17 and IFN-γ, suggesting their potential use in treating autoimmune and inflammatory diseases. mdpi.com

Table 2: Immunomodulatory Effects of Selected Isoxazole Derivatives

| Compound Series | Model/Assay | Observed Effect |

| MZO-2 | PHA-induced proliferation of human PBMCs | Most active in suppressing proliferation. science24.com |

| MZA-1 | LPS-induced TNFα production in whole blood | Exhibited the best, albeit weak, inhibitory action. science24.com |

| Isoxazole-oxazole hybrid (Compound 36) | T-cell proliferation and cytokine production | Inhibition of T-cell proliferation, IL-17FF, and IFN-γ production (IC₅₀ ≤ 0.01 µM). mdpi.com |